4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
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Overview
Description
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position of the pyrazole ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the reaction of a pyrazole derivative with a brominated pyridine compound. One common method includes the refluxing of a mixture of pyrazole and a brominated pyridine in a suitable solvent such as 1,4-dioxane. The reaction is often catalyzed by phosphorus oxychloride to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Deoxygenated derivatives.
Scientific Research Applications
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and hydroxyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C6H4BrN3O |
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Molecular Weight |
214.02 g/mol |
IUPAC Name |
4-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-8-5)9-10-6(4)11/h1-2H,(H2,9,10,11) |
InChI Key |
HFNBSANRSWFYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NNC2=O)Br |
Origin of Product |
United States |
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